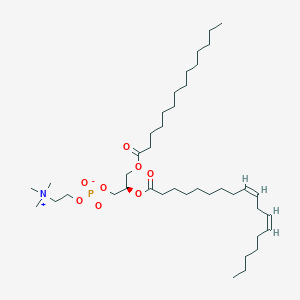
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine is a complex lipid molecule that belongs to the class of glycerophospholipids. These compounds are essential components of cell membranes and play crucial roles in various biological processes. The structure of this compound includes a glycerol backbone, two fatty acid chains, and a phosphocholine head group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine typically involves the esterification of glycerol with tetradecanoic acid and (9Z,12Z)-octadecadienoic acid. The reaction is catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The phosphocholine group is then introduced through a phosphorylation reaction using reagents like phosphatidylcholine.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, including the use of genetically modified microorganisms that can produce the desired lipid through fermentation processes. These methods are advantageous due to their efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phosphocholine head group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Phosphorylation reagents such as phosphoric acid or phosphatidylcholine derivatives.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Hydroxylated lipids.
Substitution: Various phospholipid derivatives with different head groups.
Aplicaciones Científicas De Investigación
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of cosmetics and nutraceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with various proteins and receptors, modulating signaling pathways and cellular responses. The specific molecular targets and pathways involved include interactions with membrane-bound enzymes and receptors that regulate cellular processes such as apoptosis, inflammation, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine
- 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-(1’-myo-inositol)
Uniqueness
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine is unique due to its specific fatty acid composition and the presence of the phosphocholine head group. This combination imparts distinct biophysical properties, such as specific interactions with proteins and other lipids, which are crucial for its biological functions.
Propiedades
Número CAS |
92345-33-0 |
|---|---|
Fórmula molecular |
C₄₀H₇₆NO₈P |
Peso molecular |
730 g/mol |
Nombre IUPAC |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h14,16,19-20,38H,6-13,15,17-18,21-37H2,1-5H3/b16-14-,20-19-/t38-/m1/s1 |
Clave InChI |
IWXJKHSPEQSQMD-GMGFYYQASA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Descripción física |
Solid |
Sinónimos |
(7R,17Z,20Z)-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20-dien-1-aminium Inner Salt 4-Oxide; [R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















